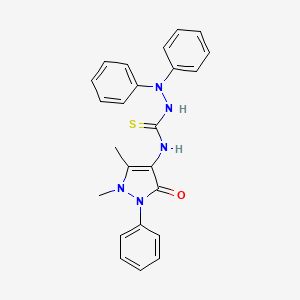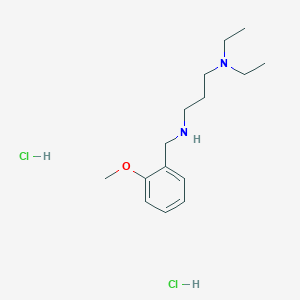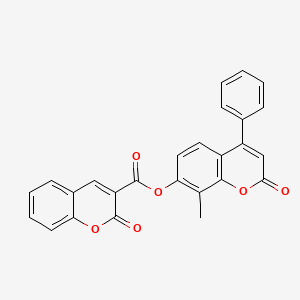![molecular formula C12H11N3O3S B4877489 methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4877489.png)
methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate
Descripción general
Descripción
Methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate (MPTC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPTC belongs to the class of compounds known as thiophene derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate is not fully understood, but it is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer. methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate has been shown to exhibit significant anti-inflammatory and antioxidant activity in various in vitro and in vivo models. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to decrease oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate has also been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate in lab experiments is its relatively low toxicity and high selectivity towards its target enzymes and signaling pathways. methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate has been found to exhibit minimal toxicity towards normal cells and tissues, making it a promising candidate for the development of safe and effective therapeutics. However, one of the limitations of using methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate. One direction is to further elucidate its mechanism of action and identify its specific targets in inflammation and cancer. Another direction is to optimize its chemical structure to improve its solubility and bioavailability, and to increase its selectivity towards its target enzymes and signaling pathways. Additionally, the potential of methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases should be explored.
Aplicaciones Científicas De Investigación
Methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory and antioxidant activity, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate has also been found to possess anti-cancer activity, making it a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
methyl 3-(pyridin-2-ylcarbamoylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-11(16)10-8(5-7-19-10)14-12(17)15-9-4-2-3-6-13-9/h2-7H,1H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXNQYZAUYWMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)


![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)

![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4877471.png)
![N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B4877480.png)
![2-(3,4-dimethylphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methylquinoline](/img/structure/B4877486.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(9H-xanthen-9-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4877491.png)
